N-Vinylcaprolactam fundamental properties and characteristics
N-Vinylcaprolactam fundamental properties and characteristics
An In-depth Technical Guide to N-Vinylcaprolactam: Core Properties and Characteristics for Researchers, Scientists, and Drug Development Professionals
N-Vinylcaprolactam (NVCL) is a versatile monomer that has garnered significant attention in the fields of polymer chemistry, materials science, and particularly in the biomedical and pharmaceutical sectors. Its polymer, poly(N-Vinylcaprolactam) (PNVCL), exhibits thermoresponsive properties, making it a "smart" polymer with applications in controlled drug delivery, tissue engineering, and other advanced biomedical technologies.[1][2][3] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, polymerization, and key characteristics of NVCL, tailored for researchers, scientists, and drug development professionals.
Core Properties of N-Vinylcaprolactam
N-Vinylcaprolactam is a white to pale yellow crystalline solid at room temperature.[4][5] It is an amphiphilic molecule, possessing both a hydrophilic amide group within the caprolactam ring and a hydrophobic vinyl group, which is the site of polymerization.[6] This dual nature contributes to its solubility in a range of solvents.[4][7]
Physicochemical Properties
A summary of the key physicochemical properties of N-Vinylcaprolactam is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₁₃NO | [8] |
| Molar Mass | 139.19 g/mol | [8] |
| Appearance | White to light yellow solid | [9] |
| Melting Point | 35-38 °C (decomposes) | [4][8] |
| Boiling Point | 128 °C at 21 mmHg | [4][8] |
| Density | 1.029 g/mL at 25 °C | [4][8] |
| Solubility | Partially soluble in water; soluble in organic solvents like benzene, isobutanol, and isopropanol. | [4][10] |
| Viscosity | 3.5 cP at 40°C | [4] |
| Flash Point | 214 °F | [8] |
Chemical Characteristics and Reactivity
The chemical behavior of NVCL is dominated by the vinyl group, which is highly susceptible to free-radical polymerization.[9] The caprolactam ring itself is relatively stable, and polymerization occurs via the opening of the carbon-carbon double bond of the vinyl group, leaving the ring structure intact.[11][12] This is a crucial feature for its biocompatibility, as the hydrolysis of the resulting polymer, PNVCL, does not produce small, potentially toxic amide compounds.[13][14] NVCL is incompatible with strong oxidizing agents.[4][8]
Polymerization of N-Vinylcaprolactam
The most common method for polymerizing NVCL is free-radical polymerization.[11] This can be carried out in bulk, solution, or via emulsion and precipitation polymerization techniques.[13][14][15] The choice of polymerization method can influence the molecular weight and molecular weight distribution of the resulting PNVCL, which in turn affects its properties, such as the Lower Critical Solution Temperature (LCST).[16]
A general workflow for the free-radical polymerization of NVCL is depicted below.
Caption: General workflow for the free-radical polymerization of NVCL.
Key Characteristics of Poly(N-Vinylcaprolactam) (PNVCL)
PNVCL is the polymer resulting from the polymerization of NVCL. It is a nonionic, water-soluble, and biocompatible polymer that exhibits thermoresponsive behavior.[11][13]
Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST)
One of the most significant properties of PNVCL is its Lower Critical Solution Temperature (LCST).[17] Below the LCST, PNVCL is soluble in water, forming a homogeneous solution. As the temperature is raised above the LCST, the polymer undergoes a phase transition, becoming insoluble and precipitating out of the solution.[6][14] This phenomenon is reversible. The LCST of PNVCL can be tuned, typically falling within the range of 30-50 °C, which is close to physiological temperature, making it highly attractive for biomedical applications.[15] The exact LCST value is influenced by factors such as the polymer's molecular weight and concentration.[15][16]
The mechanism of this temperature-induced phase transition is illustrated in the following diagram.
Caption: Temperature-responsive behavior of PNVCL.
Biocompatibility and Toxicology
PNVCL is generally considered to be biocompatible and non-toxic, making it a suitable candidate for various biomedical applications.[1][11][13] Its stability against hydrolysis, which prevents the formation of potentially harmful small amide molecules, is a key advantage over other thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM).[13][14]
However, the monomer, NVCL, is classified as harmful if swallowed and can cause serious eye irritation and allergic skin reactions.[5][18] Prolonged or repeated exposure may cause damage to the liver and upper respiratory tract.[5][18][19] Therefore, appropriate safety precautions should be taken when handling the monomer in industrial and laboratory settings.[20] The risk to consumers from products containing PNVCL is considered low due to the very low levels of residual monomer.[4][10]
| Toxicological Endpoint | Observation | References |
| Acute Oral Toxicity (LD50, rat) | 1114 mg/kg | [10] |
| Eye Irritation | Causes serious eye irritation | [5][18] |
| Skin Sensitization | May cause an allergic skin reaction | [5][18] |
| Target Organ Toxicity (Repeated Exposure) | Liver and upper respiratory tract | [5][18][19] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline common experimental protocols for the purification of the NVCL monomer and its polymerization.
Purification of N-Vinylcaprolactam Monomer
Commercial NVCL may contain stabilizers and impurities that can affect polymerization. A common purification method is melt recrystallization.[13]
Protocol: Triple Melt Recrystallization [13]
-
Place the solid NVCL monomer in a suitable container.
-
Melt the monomer by warming it to approximately 40 °C.
-
Allow the molten NVCL to slowly cool to room temperature, inducing crystallization.
-
The impurities will concentrate in the remaining liquid phase (mother liquor).
-
Separate the recrystallized solid from the mother liquor.
-
Repeat this melting and recrystallization process two more times to achieve high purity.
-
Store the purified, solid NVCL monomer under a nitrogen atmosphere at 0 °C to prevent oxidation.[13]
Synthesis of Poly(N-Vinylcaprolactam) via Free-Radical Polymerization
This protocol describes a typical bulk polymerization method.
Protocol: Free-Radical Bulk Polymerization [13]
-
Place the purified NVCL monomer in a reaction vessel.
-
Melt the monomer at 40 °C.
-
Degas the molten monomer through a three-cycle freeze-pump-thaw process to remove dissolved oxygen, which can inhibit polymerization.
-
Add the free-radical initiator, such as 0.5 mol % of azobisisobutyronitrile (AIBN), to the degassed monomer.
-
Heat the reaction mixture to 60 °C under a positive pressure of nitrogen.
-
Maintain the reaction for a set period (e.g., 2 hours) to allow for polymerization.
-
After the reaction, the resulting PNVCL can be dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and then purified by precipitation in a non-solvent such as n-hexane.[13]
Applications in Drug Development
The unique thermoresponsive properties of PNVCL make it a highly valuable material for drug development. Its ability to undergo a phase transition around physiological temperatures allows for the creation of "smart" drug delivery systems.[1][21][22]
-
Controlled Release: PNVCL-based hydrogels and nanoparticles can be designed to release encapsulated drugs in response to temperature changes.[22][23] For instance, a drug-loaded PNVCL formulation could be injected as a liquid at room temperature and then form a gel depot at body temperature, providing sustained drug release.[23]
-
Targeted Delivery: The transition from a hydrophilic to a more hydrophobic state above the LCST can be exploited for targeted drug delivery to specific sites in the body.[1]
-
Biocompatible Carrier: Due to its favorable biocompatibility profile, PNVCL is a promising alternative to other thermoresponsive polymers in applications where long-term in vivo stability and low toxicity are critical.[1][24]
Conclusion
N-Vinylcaprolactam is a monomer of significant scientific and commercial interest, primarily due to the unique thermoresponsive properties of its polymer, PNVCL. The ability to fine-tune the LCST of PNVCL around physiological temperatures, combined with its excellent biocompatibility, positions it as a key material in the development of advanced drug delivery systems and other biomedical applications. A thorough understanding of its fundamental properties and polymerization characteristics, as outlined in this guide, is essential for researchers and scientists working to harness its full potential.
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